(2-甲氧基-苯甲酰氨基)-乙酸

描述

Synthesis Analysis

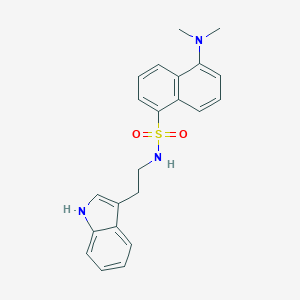

The synthesis of (2-Methoxy-benzoylamino)-acetic acid derivatives involves multiple steps, including N-alkylation reactions and condensation processes. For instance, the synthesis of methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate involved an N-alkylation reaction of methyl 2-azido-2-benzamidoacetate with methyl 2-amino-3-(1H-indol-3-yl)propanoate in acetone, showcasing the complexity and specificity of synthesizing such compounds (Karai et al., 2017).

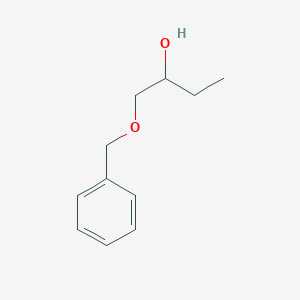

Molecular Structure Analysis

The molecular structure of (2-Methoxy-benzoylamino)-acetic acid derivatives reveals interesting features such as intramolecular hydrogen bonding and coordination geometries when complexed with metals. For example, the ring-substituted phenoxyacetic acid derivative (2-benzoyl-5-methoxyphenoxy)acetic acid demonstrated a unique three-center intramolecular hydrogen bonding pattern, which is crucial for understanding its reactivity and interactions with other molecules (Smith et al., 1995).

Chemical Reactions and Properties

(2-Methoxy-benzoylamino)-acetic acid and its derivatives participate in various chemical reactions, leading to the formation of complex molecules with potential biological activity. These reactions include amidation, condensation, and rearrangements that result in compounds exhibiting antibacterial activity and other significant properties. For example, the synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines from derivatives of (2-Methoxy-benzoylamino)-acetic acid showcases the compound's versatility in organic synthesis (Pecherer et al., 1972).

Physical Properties Analysis

The physical properties of (2-Methoxy-benzoylamino)-acetic acid derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined through detailed experimental studies and contribute to the understanding of how these compounds can be utilized in various fields. For instance, the crystal structure analysis of 2-(3-hydroxybenzylamino)acetic acid revealed the stabilization of the crystal packing by intermolecular hydrogen bonds, which is significant for the design of materials with specific properties (Zhi & Wu, 2011).

科学研究应用

反应性和生物活性

- 对与 (2-甲氧基-苯甲酰氨基)-乙酸结构相似的化合物(如 2-(苯甲酰氨基)(1-R-2-氧代吲哚啉-3-亚烷基)乙酸及其衍生物)的研究表明具有促智、抗缺氧和合成代谢活性。这些化合物的反应性随结构元素(如杂环氮原子上的烃链长度)而变化,从而影响其生物活性 (Kolisnyk et al., 2018)。

合成和化学性质

- 使用 2-(苯甲酰氨基)苯甲酰氨基衍生物(如 (3-苯甲酰氨基-5-甲氧羰基-2-氧代-2H-吡喃-6-基)-乙酸甲酯)合成各种化合物,证明了这些化合物在有机合成中的用途,包括创建复杂的杂环结构 (Kočevar et al., 1992)。

抗菌活性

- 与 (2-甲氧基-苯甲酰氨基)-乙酸相关的化合物 N-[1-(苯甲酰氨基)-2-甲氧基-2-氧代乙基]色氨酸酯已显示出对一系列细菌具有显着的抗菌作用,包括革兰氏阳性菌和革兰氏阴性菌 (Karai et al., 2017)。

在手性衍生化试剂中的应用

- (2-甲氧基-苯甲酰氨基)-乙酸的衍生物已用于非对映选择性制备 2-甲氧基-2-苯基戊-3-炔酸,该酸可用作可靠的手性衍生化试剂,用于确定其他化合物中卡宾醇和胺部分的绝对构型 (Pérez-Estrada et al., 2012)。

参与药物发现

- 与 (2-甲氧基-苯甲酰氨基)-乙酸具有相似官能团排列的 N-(对-烷氧基)苯甲酰基-5-甲氧基-2-甲基吲哚-3-乙酸已被确定为前列腺素 D2 受体拮抗剂的新化学先导,表明这些化合物在药物发现中的潜力 (Torisu et al., 2005)。

相关化合物的抗菌潜力

- 与 (2-甲氧基-苯甲酰氨基)-乙酸相关的化合物,如苯乙酸和乙酸、甲氧基、2-苯乙酯,已在链霉菌属物种中鉴定出来,展示了它们作为具有抗菌特性的新型药物来源的潜力 (Al-Dhabi et al., 2019)。

属性

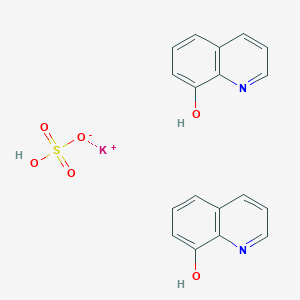

IUPAC Name |

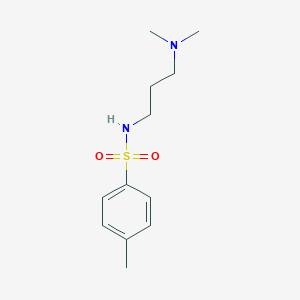

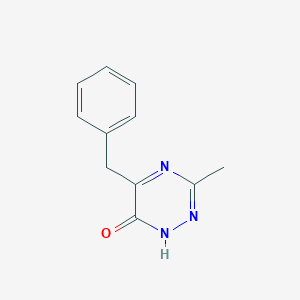

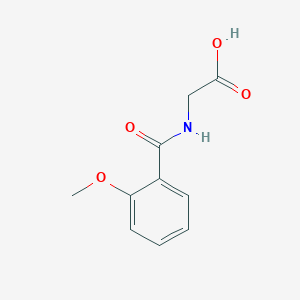

2-[(2-methoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLIEPYXSKRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355088 | |

| Record name | (2-Methoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzoylamino)-acetic acid | |

CAS RN |

13443-58-8 | |

| Record name | (2-Methoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。